

An In-depth Technical Guide to the Physical and Chemical Properties of Cinoxate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinoxate, with the IUPAC name 2-ethoxyethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate, is an organic ester historically utilized as a UVB filter in sunscreen formulations.[1][2] As a member of the cinnamate class of compounds, its primary function is to absorb incident ultraviolet (UV) radiation, thereby protecting the skin from sun damage.[3][4] While its use has diminished in favor of broader-spectrum and more photostable agents, a thorough understanding of its physicochemical properties remains crucial for researchers in dermatology, cosmetology, and drug development.[3] This guide provides a comprehensive technical overview of the core physical and chemical characteristics of Cinoxate, detailed experimental protocols for their determination, and insights into its mechanism of action and potential biological interactions.

Chemical and Physical Properties

Cinoxate is a viscous, clear to pale yellow liquid that is practically odorless. It is insoluble in water but miscible with alcohols, esters, and vegetable oils.

Identification and Structure

Property	Value	Source
IUPAC Name	2-ethoxyethyl (E)-3-(4- methoxyphenyl)prop-2-enoate	
CAS Number	104-28-9	_
Chemical Formula	C14H18O4	-
Molecular Weight	250.29 g/mol	_
Canonical SMILES	CCOCCOC(=O)C=Cc1ccc(OC)cc1	-
InChl Key	CMDKPGRTAQVGFQ- RMKNXTFCSA-N	-

Physicochemical Data

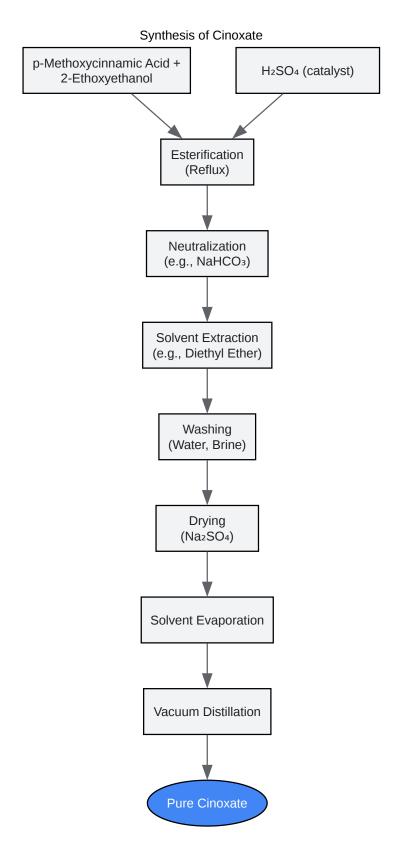
A summary of the key physicochemical properties of **Cinoxate** is presented in the table below. These parameters are critical for formulation development, stability testing, and understanding its behavior in biological systems.

Property	Value
Melting Point	-25 °C
Boiling Point	184-187 °C at 2 mmHg
Density	1.102 g/cm³ at 25 °C
Solubility in Water	Insoluble (practically insoluble, ~0.05%)
Solubility in Organic Solvents	Miscible with alcohols, esters, and vegetable oils
logP (Octanol/Water)	2.35 - 2.65 (estimated)
pKa (Predicted)	~13.5 (of the conjugate acid, estimated for the ester carbonyl)
UV Absorption Maximum (λmax)	289 nm, 306 nm
Molar Absorptivity (ε)	19,400 L mol ⁻¹ cm ⁻¹ at 306 nm
UV Absorption Range	270 - 328 nm

Note on pKa: As an ester, **Cinoxate** does not have a readily ionizable proton in the typical physiological pH range. The predicted pKa refers to the protonation of the carbonyl oxygen of the ester group, which is a very weak base. This value is estimated based on the pKa of similar ester compounds and is not practically relevant for most formulation or biological considerations.

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of **Cinoxate**.

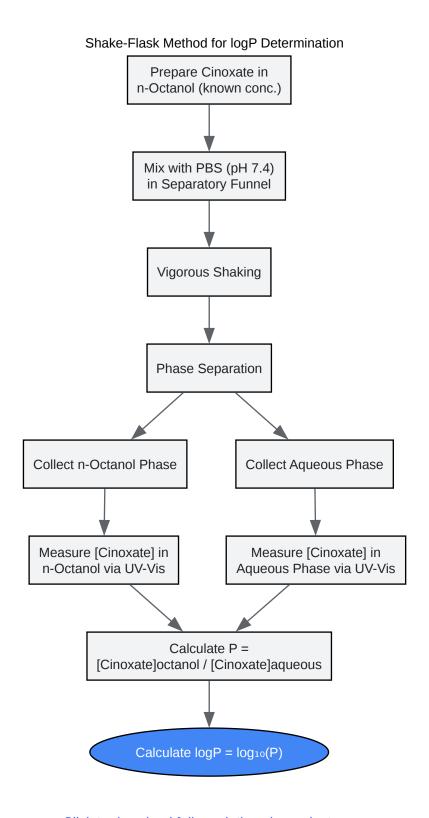

Synthesis of Cinoxate

Cinoxate is synthesized via the esterification of p-methoxycinnamic acid with 2-ethoxyethanol.

- Reactants: p-Methoxycinnamic acid and 2-ethoxyethanol.
- Catalyst: A strong acid catalyst, such as sulfuric acid.
- Procedure:
 - Combine equimolar amounts of p-methoxycinnamic acid and 2-ethoxyethanol in a roundbottom flask.
 - Add a catalytic amount of concentrated sulfuric acid.
 - Heat the mixture under reflux for several hours, monitoring the reaction progress by thinlayer chromatography (TLC).
 - Upon completion, cool the reaction mixture and neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).
 - Extract the product with a suitable organic solvent (e.g., diethyl ether).
 - Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
 - Remove the solvent under reduced pressure to yield crude Cinoxate.
 - Purify the product by vacuum distillation.

Click to download full resolution via product page

A simplified workflow for the synthesis of **Cinoxate**.


Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method is the gold standard for the experimental determination of logP.

- Materials:
 - Cinoxate
 - n-Octanol (reagent grade, pre-saturated with water)
 - Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
 - Separatory funnels
 - UV-Vis Spectrophotometer
 - Volumetric flasks and pipettes
- Procedure:
 - Prepare a stock solution of Cinoxate in n-octanol of a known concentration.
 - Add a known volume of the Cinoxate stock solution to a separatory funnel containing a known volume of PBS.
 - Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.
 - Allow the phases to separate completely.
 - Carefully collect the n-octanol and aqueous (PBS) layers into separate containers.
 - Measure the concentration of Cinoxate in each phase using UV-Vis spectrophotometry at its λmax. A calibration curve for Cinoxate in each solvent should be prepared beforehand.
 - Calculate the partition coefficient (P) as the ratio of the concentration of Cinoxate in the noctanol phase to its concentration in the aqueous phase.

• The logP is the logarithm (base 10) of the partition coefficient.

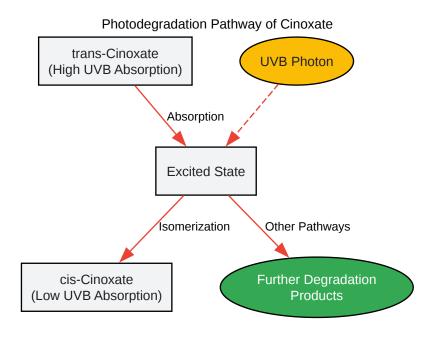
Click to download full resolution via product page

Experimental workflow for logP determination of Cinoxate.

UV-Vis Spectrophotometric Analysis

This protocol outlines the procedure for determining the UV absorption spectrum and λ max of **Cinoxate**.

- Materials and Equipment:
 - UV-Vis Spectrophotometer (double-beam or diode array)
 - Quartz cuvettes (1 cm path length)
 - Cinoxate standard
 - Solvent: 95% Ethanol or Isopropanol (spectroscopic grade)
 - Volumetric flasks and pipettes
 - Analytical balance
- Procedure:
 - Stock Solution Preparation: Accurately weigh approximately 25 mg of Cinoxate standard.
 Quantitatively transfer the standard to a 250 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent to create a stock solution of approximately 100 μg/mL.
 - Working Solution Preparation: From the stock solution, prepare a working solution with a concentration expected to yield an absorbance between 0.5 and 1.0 at its λmax (e.g., a 1:10 dilution of the stock solution).
 - Spectrophotometric Measurement:
 - Set the spectrophotometer to scan the UV range from 400 nm to 200 nm.
 - Use the chosen solvent as the blank reference.
 - Record the absorbance spectrum of the working solution.
 - Data Analysis:


- Identify the wavelength(s) of maximum absorbance (λmax).
- Using the Beer-Lambert law (A = ϵ bc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration, calculate the molar absorptivity (ϵ) at λ max.

Chemical Reactivity and Stability Hydrolysis

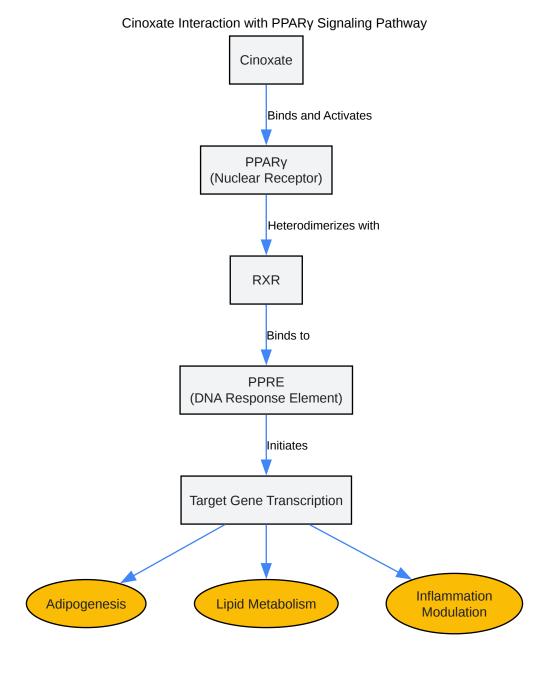
Under acidic or alkaline conditions, **Cinoxate** can undergo hydrolysis to yield p-methoxycinnamic acid and 2-ethoxyethanol. This is a critical consideration for formulation stability at extreme pH values.

Photodegradation

Like other cinnamate-based UV filters, the primary photodegradation pathway for **Cinoxate** is trans-cis isomerization upon absorption of UV radiation. The trans-isomer is the more effective UVB absorber; its conversion to the cis-isomer reduces the overall efficacy of the sunscreen formulation. Further degradation can lead to the formation of various photoproducts, which can be identified using techniques such as HPLC-MS/MS.

Click to download full resolution via product page

Primary photodegradation pathway of **Cinoxate**.


Mechanism of Action and Biological Interactions UV Absorption

The primary function of **Cinoxate** as a sunscreen agent is its ability to absorb UVB radiation. The p-methoxycinnamate chromophore in the molecule contains a system of conjugated double bonds that absorb high-energy photons. Upon absorption, the molecule is promoted to an excited electronic state. It then dissipates this energy primarily through non-radiative pathways, such as isomerization and conversion to heat, before it can cause damage to skin cells.

Peroxisome Proliferator-Activated Receptor y (PPARy) Agonism

Recent research has identified Cinoxate as a peroxisome proliferator-activated receptor γ (PPARy) agonist with a Ki value of 18.0 μ M. PPARy is a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation in the skin. The activation of PPARy by Cinoxate has been shown to elicit an obesogenic phenotype in human bone marrow-derived mesenchymal stem cells during adipogenic differentiation. Furthermore, Cinoxate has been observed to upregulate the transcription of genes encoding for lipid metabolic enzymes in normal human epidermal keratinocytes. This interaction with a key signaling pathway in the skin represents a significant aspect of Cinoxate's biological activity beyond its UV-filtering properties and warrants further investigation for its potential implications in dermatology and endocrinology.

Click to download full resolution via product page

Signaling pathway of Cinoxate as a PPARy agonist.

Conclusion

Cinoxate possesses well-defined physicochemical properties that have historically made it a viable UVB filter. Its synthesis and analysis can be achieved through standard organic chemistry and analytical techniques. While its efficacy as a sunscreen agent is limited by its narrow absorption spectrum and potential for photodegradation, recent discoveries of its

interaction with the PPARy signaling pathway open new avenues for research into its biological effects. This technical guide provides a foundational resource for professionals engaged in the study and application of **Cinoxate**, encouraging further exploration into its chemical and biological profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. DSpace [diposit.ub.edu]
- 3. New Insights into the Role of PPARy in Skin Physiopathology PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Cinoxate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072691#physical-and-chemical-properties-of-cinoxate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com